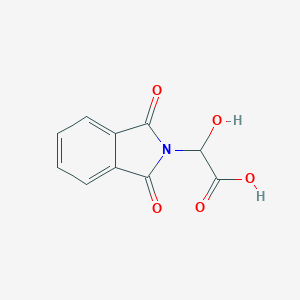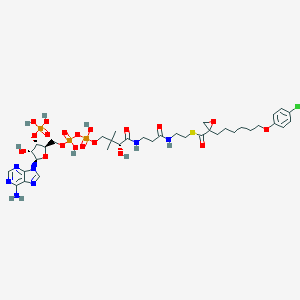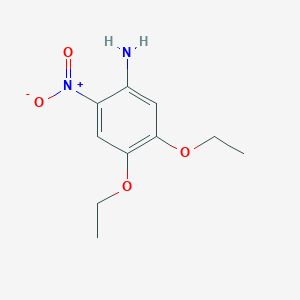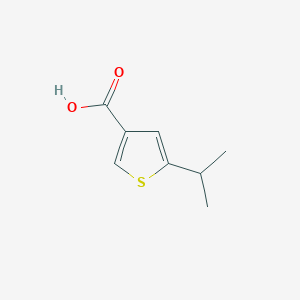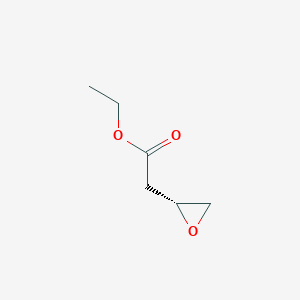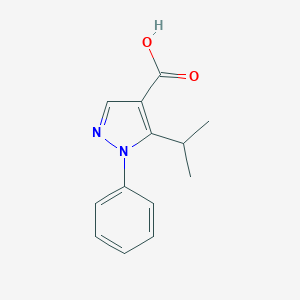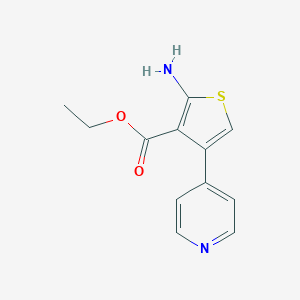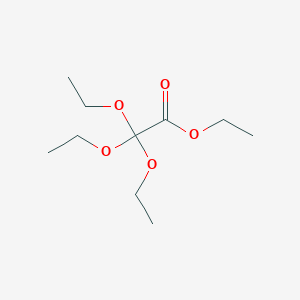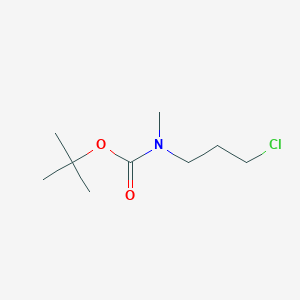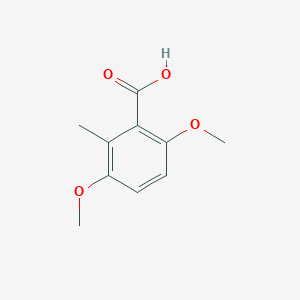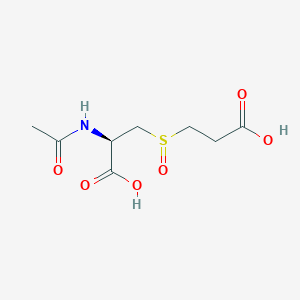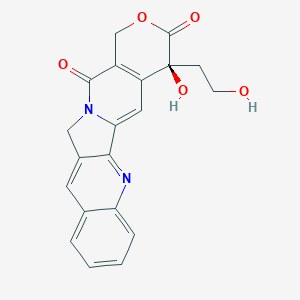
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest to researchers due to its potential applications in a variety of fields, including medicine, biochemistry, and materials science.
科学的研究の応用
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- has a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Studies have shown that the compound is able to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a chemotherapy drug.
The compound has also been studied for its potential as a photoactive material. It has been shown to have excellent photoconductivity and can be used in the production of organic photovoltaic cells.
作用機序
The mechanism of action for 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the inhibition of tumor growth.
生化学的および生理学的効果
Studies have shown that 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- has a variety of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- in lab experiments is its versatility. The compound can be used in a variety of assays and experiments, making it a valuable tool for researchers in many different fields.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its cost. The synthesis method for the compound is complex and expensive, making it difficult for some research groups to obtain and use.
将来の方向性
There are many potential future directions for research involving 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. This would make it more accessible to researchers and could lead to more widespread use in a variety of fields.
Another potential future direction is the development of new applications for the compound. For example, it could be used in the production of new materials with unique properties, or as a treatment for other diseases beyond cancer and neurodegenerative disorders.
Conclusion
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a compound with a wide range of potential scientific research applications. Its anti-cancer activity, photoactive properties, and neuroprotective effects make it a valuable tool for researchers in many different fields. While there are limitations to using the compound in lab experiments, there are also many potential future directions for research that could lead to new applications and discoveries.
合成法
The synthesis method for 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- involves several steps. The first step is the synthesis of the starting material, which is 2-ethyl-4-hydroxyquinoline. This compound is then reacted with a pyranoindolizine derivative to form the desired product. The reaction is typically carried out under acidic conditions, and the product is purified using chromatography techniques.
特性
CAS番号 |
116139-46-9 |
|---|---|
製品名 |
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- |
分子式 |
C20H16N2O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16N2O5/c23-6-5-20(26)14-8-16-17-12(7-11-3-1-2-4-15(11)21-17)9-22(16)18(24)13(14)10-27-19(20)25/h1-4,7-8,23,26H,5-6,9-10H2/t20-/m0/s1 |
InChIキー |
CCBXXGSAGQNXHX-FQEVSTJZSA-N |
異性体SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)[C@@]5(CCO)O)C(=O)N41 |
SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41 |
正規SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41 |
同義語 |
18-hydroxycamptothecin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



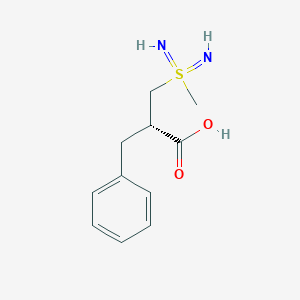
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
